![molecular formula C3H2F6O B1612437 1,1,1,3,3,3-Hexafluoro-2-propan(ol-d) CAS No. 38701-73-4](/img/structure/B1612437.png)
1,1,1,3,3,3-Hexafluoro-2-propan(ol-d)
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-propanol-OD is the deuterated form of 1,1,1,3,3,3-Hexafluoro-2-propanol. It is used as an NMR solvent in organic chemistry and biochemistry for studying small molecules .
Molecular Structure Analysis
The chemical structure of 1,1,1,3,3,3-Hexafluoro-2-propanol-OD is similar to that of 1,1,1,3,3,3-Hexafluoro-2-propanol, with deuterium substitution .Chemical Reactions Analysis
1,1,1,3,3,3-Hexafluoro-2-propanol is a solution-phase peptide chemistry solvent. It facilitates Friedel–Crafts-type reactions using covalent reagents without requiring a Lewis acid catalyst. Additionally, it enhances the efficiency of certain intramolecular cycloadditions .Scientific Research Applications
Solvent for Pd-catalyzed C–H Activation
HFIP has been recognized as a magical solvent for Pd-catalyzed C–H activation . It has unique features compared to its non-fluoro analogue isopropanol, which have helped this solvent to make a difference in various subdomains of organic chemistry . In particular, for distal aromatic C–H functionalizations, the exceptional impact of HFIP to elevate the yield and selectivity has made this solvent irreplaceable .
Green and Sustainable Deep Eutectic Solvent
HFIP is emerging as a green and sustainable deep eutectic solvent . A major proportion of Pd-catalyzed C–H functionalization is heavily relying on this solvent .
Enhancing Chiral Induction
Recent research studies have highlighted the H-bond-donating ability of HFIP to enhance the chiral induction in Pd-catalyzed atroposelective C–H activation .
Solution-phase Peptide Chemistry Solvent
HFIP is a solution-phase peptide chemistry solvent . This fluorinated polar solvent of high ionizing power facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst .
Facilitates Friedel–Crafts-type Reactions
Due to its polarity and high ionizing power, HFIP plays an important role in the Friedel-Crafts reactions .
Preparation of Hexafluoroalcohol-functionalized Methacrylate Polymers
HFIP is used for preparing hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials .
Sample Preparation for GCMS
It finds use in sample preparation for Gas Chromatography-Mass Spectrometry (GCMS) .
Mechanism of Action
Target of Action
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is a versatile compound that interacts with various targets. It is often used as a solvent in peptide chemistry . It also plays a role in facilitating Friedel-Crafts-type reactions .
Mode of Action
HFIP interacts with its targets primarily through its high ionizing power and polarity . This allows it to facilitate reactions that would typically require a Lewis acid catalyst . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .
Biochemical Pathways
It is known to catalyze the epoxidation of cyclooctene and 1-octene with hydrogen peroxide . This suggests that it may play a role in oxidative stress pathways.
Pharmacokinetics
Its physical properties such as boiling point (59 °c), melting point (-4 °c), and density (1616 g/cm3 at 20 °C) suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of HFIP’s action are largely dependent on its role as a solvent and catalyst. In peptide chemistry, it can denature the native state of proteins and stabilize the α-helical conformation in unfolded peptides and proteins . As a catalyst, it can facilitate various reactions, leading to the formation of new compounds .
Action Environment
The action, efficacy, and stability of HFIP can be influenced by environmental factors such as temperature and pH. It is thermally stable , suggesting that it can maintain its efficacy under a wide range of temperatures. Its action may also be influenced by the pH of the solution, as it has a pH value of 3 - 4 in an aqueous solution .
Future Directions
properties
IUPAC Name |
2-deuteriooxy-1,1,1,3,3,3-hexafluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F6O/c4-2(5,6)1(10)3(7,8)9/h1,10H/i10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEAHWXPCBROCE-MMIHMFRQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OC(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583668 | |
Record name | 1,1,1,3,3,3-Hexafluoropropan-2-(~2~H)ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3,3,3-Hexafluoro-2-propan(ol-d) | |
CAS RN |
38701-73-4 | |
Record name | 1,1,1,3,3,3-Hexafluoropropan-2-(~2~H)ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,3,3,3-Hexafluoro-2-propan(ol-d) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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